molecular formula C12H8ClF3N2O B1401472 4-{[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]oxy}aniline CAS No. 86575-23-7

4-{[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]oxy}aniline

Cat. No. B1401472
CAS RN: 86575-23-7
M. Wt: 288.65 g/mol
InChI Key: QGFYTVHRUSHVSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-{[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]oxy}aniline” is an organic compound that belongs to the class of diarylethers . It contains a trifluoromethyl group and a pyridine ring, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .


Synthesis Analysis

The synthesis of trifluoromethylpyridines (TFMP) derivatives, such as “this compound”, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a trifluoromethyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine . The InChI code for this compound is 1S/C12H9F3N2O.ClH/c13-12(14,15)10-2-1-3-11(17-10)18-9-6-4-8(16)5-7-9;/h1-7H,16H2;1H .

Scientific Research Applications

Synthetic Pathways and Structural Insights

Research on 4-{[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]oxy}aniline and related compounds has primarily focused on their synthesis, structural properties, and applications in various fields of chemistry and pharmacology. A study by Issac and Tierney (1996) detailed the synthesis and spectroscopic characteristics of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, showcasing a method involving the reaction of chloral with substituted anilines, including compounds structurally similar to this compound (Issac & Tierney, 1996).

Medicinal Chemistry and Bioactivity

In medicinal chemistry, the structural feature of the pyridine ring, similar to that in this compound, is noted for its potential in forming effective binding with various enzymes and receptors. Verma et al. (2019) highlighted the importance of 1,3,4-oxadiazole derivatives, featuring pyridine-type nitrogen atoms, in eliciting a wide array of bioactivities due to their capability for multiple weak interactions in biological systems (Verma et al., 2019).

Environmental Safety and Alternatives to PFASs

The search for environmentally safe alternatives to persistent organic pollutants has also seen the exploration of fluorinated compounds like this compound. Wang et al. (2019) discussed the need for new compounds to replace per- and polyfluoroalkyl substances (PFASs), with a focus on the environmental effects and potential toxicities of novel fluorinated alternatives, suggesting a critical look at the systemic multiple organ toxicities exhibited by such compounds (Wang et al., 2019).

Chemosensing Applications

Pyridine derivatives, including those structurally related to this compound, have been identified as significant for their chemosensing applications. Abu-Taweel et al. (2022) reviewed the structural characterization, medicinal applications, and potential of pyridine derivatives in analytical chemistry as chemosensors, highlighting their high affinity for various ions and neutral species (Abu-Taweel et al., 2022).

properties

IUPAC Name

4-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]oxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClF3N2O/c13-10-5-7(12(14,15)16)6-11(18-10)19-9-3-1-8(17)2-4-9/h1-6H,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGFYTVHRUSHVSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OC2=NC(=CC(=C2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90833324
Record name 4-{[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]oxy}aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90833324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

86575-23-7
Record name 4-{[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]oxy}aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90833324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]oxy}aniline
Reactant of Route 2
Reactant of Route 2
4-{[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]oxy}aniline
Reactant of Route 3
Reactant of Route 3
4-{[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]oxy}aniline
Reactant of Route 4
Reactant of Route 4
4-{[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]oxy}aniline
Reactant of Route 5
Reactant of Route 5
4-{[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]oxy}aniline
Reactant of Route 6
Reactant of Route 6
4-{[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]oxy}aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.